2-Methyl-1,3-oxazepane-3-carbaldehyde
Description
2-Methyl-1,3-oxazepane-3-carbaldehyde is a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom within its ring system (oxazepane core). The molecule features a methyl substituent at the 2-position and a carbaldehyde group at the 3-position. The carbaldehyde group renders it reactive toward nucleophilic additions, while the oxazepane ring may enhance solubility or serve as a scaffold for further functionalization .
Properties
CAS No. |
174656-72-5 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-methyl-1,3-oxazepane-3-carbaldehyde |
InChI |
InChI=1S/C7H13NO2/c1-7-8(6-9)4-2-3-5-10-7/h6-7H,2-5H2,1H3 |
InChI Key |
DSNWFZIJFGFGPC-UHFFFAOYSA-N |
SMILES |
CC1N(CCCCO1)C=O |
Canonical SMILES |
CC1N(CCCCO1)C=O |
Synonyms |
1,3-Oxazepine-3(2H)-carboxaldehyde, tetrahydro-2-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Ring Size and Heteroatoms : The oxazepane ring distinguishes the target compound from smaller heterocycles like dioxolane (5-membered) or aromatic systems like benzofuran. The nitrogen atom in oxazepane may confer basicity or coordination capacity, unlike oxygen-only analogs .
- Functional Groups : The carbaldehyde group is common across all compounds, but its electronic environment varies. In aromatic aldehydes (e.g., 3-methylbenzaldehyde), conjugation with the ring stabilizes the aldehyde, whereas in heterocycles like oxazepane, inductive effects from nitrogen may alter reactivity .
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